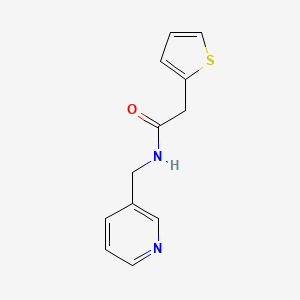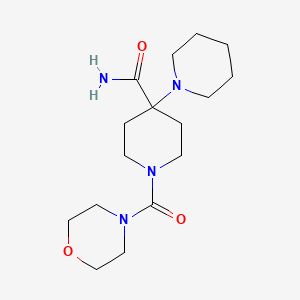
N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical procedures aimed at combining specific functionalities to achieve desired properties. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized to study their biofilm and MurB inhibitory activities against bacterial strains, showcasing the complexity and potential biological relevance of similar compounds (Ahmed E. M. Mekky, S. Sanad, 2020). This highlights the intricate nature of synthesizing compounds with piperazine backbones and their potential biomedical applications.
Molecular Structure Analysis
The molecular structure of compounds similar to N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide plays a crucial role in determining their chemical behavior and interactions. Crystal structure determination of related compounds provides insights into their spatial arrangement and potential for forming stable structures with specific properties. For example, the crystal structure of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine was determined, revealing insights into its molecular arrangement and potential applications (A. Balaban, N. Çolak, H. Ünver, B. Erk, T. N. Durlu, D. M. Zengin, 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide and related compounds are influenced by their molecular structure. These properties dictate the compound's potential interactions and reactivity with other molecules, determining its suitability for various applications. For instance, the study of bis(benzofuran-enaminone) hybrids possessing a piperazine linker explored versatile precursors for the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), indicating the diverse reactivity of piperazine-containing compounds (Ahmed E. M. Mekky, M. S. Ahmed, S. Sanad, Zeinab A. Abdallah, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for determining their practical applications. The synthesis and study of molecular solids from symmetrical bis(piperazine-2,5-diones) with open and closed monomer conformations provide valuable data on the physical properties of piperazine-derived compounds, showcasing their potential for creating materials with specific characteristics (Nathan W. Polaske, G. Nichol, L. Szábo, B. Olenyuk, 2009).
Applications De Recherche Scientifique
DNA Binding and Cytotoxicity
A study conducted by Wakelin et al. (2003) synthesized a series of bis(9-aminoacridine-4-carboxamides) linked with various chains, including a semirigid charged piperazine-containing chain, designed for DNA bisintercalation. This research aimed at understanding the relationship between DNA binding, cytotoxicity, and cell cycle arrest. The compounds demonstrated bifunctional intercalation into DNA, confirming their potential as cytotoxic agents due to slow dissociation from DNA, which could inhibit transcription. Interestingly, the cellular response to these bisintercalating threading agents was found to be complex, with no simple relationships between structure, cytotoxicity, and cell cycle arrest, highlighting the intricate dynamics between drug design, DNA interaction, and therapeutic efficacy (Wakelin et al., 2003).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their antibacterial and cytotoxic activities. One compound, in particular, showed significant antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, surpassing the reference antibiotic Ciprofloxacin in biofilm inhibition activities. This research underscores the potential of piperazine-linked compounds in addressing bacterial infections and biofilm-related challenges, offering a promising direction for developing new antibacterial agents (Mekky & Sanad, 2020).
HIV-1 Reverse Transcriptase Inhibition
Romero et al. (1994) discovered and synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, evaluating them for their inhibition of HIV-1 reverse transcriptase (RT). This research led to the identification of bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule, marking a critical step in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. This work not only contributed to understanding the structural requirements for potent RT inhibition but also highlighted the potential of piperazine-containing compounds in antiviral therapy (Romero et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S2/c1-15-7-5-9-19(17(15)3)23-21(27)25-11-13-26(14-12-25)22(28)24-20-10-6-8-16(2)18(20)4/h5-10H,11-14H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFSTVMTSBUSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)


![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)


![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)